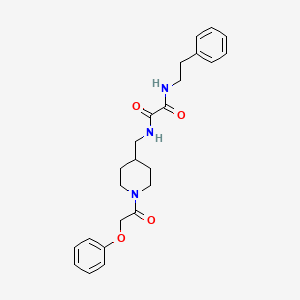

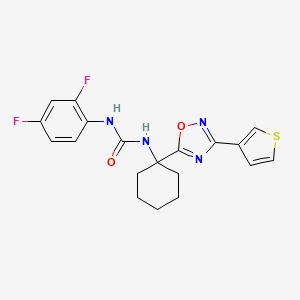

![molecular formula C16H21N3O4S2 B2373835 3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne CAS No. 942668-96-4](/img/structure/B2373835.png)

3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

Compounds similar to 3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-one have been synthesized and evaluated for their biological activities. For instance, 1-Sulfonyl-3,5-diamino-1H-Pyrazole derivatives show excellent herbicidal activities, indicating the potential agricultural applications of compounds with sulfonyl and pyrazole functionalities (Zhao Wei, 2001).

Metabolism Studies

Research on related compounds, such as O, O-Dimethyl O-[4-(Methylthio)-m-Tolyl] Phosphorothioate, provides insights into the metabolic processes and activation mechanisms in biological systems. These studies are crucial for understanding the biotransformation and potential toxicity of new compounds (U. E. Brady & B. W. Arthur, 1961).

Antioxidant and Enzyme Inhibition Properties

Pyrazole and 4-methylpyrazole derivatives have been studied for their ability to inhibit the oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals, indicating potential antioxidant properties. These findings suggest that compounds with pyrazole structures could serve as leads for developing new antioxidant agents (A. Cederbaum & L. Berl, 1982).

Tautomerism Studies

The study of tautomerism in heteroaromatic compounds with five-membered rings, including pyrazoles, provides fundamental insights into their chemical behavior and potential applications in developing pH-sensitive probes or molecular switches (A. Katritzky & F. Maine, 1964).

Inhibitors of Enzymes

Pyrazoline benzensulfonamides have been synthesized and evaluated as inhibitors for human carbonic anhydrase and acetylcholinesterase enzymes, demonstrating low cytotoxicity. This highlights the therapeutic potential of sulfonyl-containing pyrazole derivatives in designing drugs targeting these enzymes (Dilan Ozmen Ozgun et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, it is related to pyrazole-based compounds which have been studied as inhibitors of the Myeloid cell leukemia 1 (Mcl-1) protein . Mcl-1 is a key negative regulator of apoptosis, and developing Mcl-1 inhibitors has been an attractive strategy for cancer therapy .

properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-12-16(25(22,23)18(3)14-7-5-4-6-8-14)13(2)19(17-12)15-9-10-24(20,21)11-15/h4-8,15H,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHCTFQZGHQZIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2373754.png)

![4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2373755.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2373763.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)

![N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2373772.png)

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)